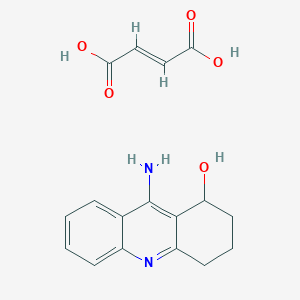

Velnacrine fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le fumarate de velnacrine est un composé chimique connu pour ses puissantes propriétés inhibitrices de la cholinestérase. Il s'agit d'un dérivé de l'acridine et a été principalement développé pour ses effets thérapeutiques potentiels dans le traitement de la maladie d'Alzheimer. Le composé améliore les fonctions cholinergiques, qui sont cruciales pour les processus cognitifs tels que l'apprentissage et la mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du fumarate de velnacrine implique plusieurs étapes, commençant par la préparation du noyau acridine. Le processus comprend généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Le sel de fumarate est ensuite formé en faisant réagir le composé de base avec l'acide fumarique .

Méthodes de production industrielle : La production industrielle du fumarate de velnacrine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la cristallisation et la purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le fumarate de velnacrine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier le noyau acridine, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de la structure de l'acridine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs nucléophiles comme les amines et les thiols sont utilisés dans des conditions contrôlées de pH et de température.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels dans le cycle acridine .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la cholinestérase et les voies biochimiques associées.

Biologie : Étudié pour ses effets sur la neurotransmission cholinergique et ses propriétés neuroprotectrices potentielles.

Médecine : Développé comme agent thérapeutique pour la maladie d'Alzheimer, montrant des promesses pour améliorer les fonctions cognitives dans des études précliniques et cliniques.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour l'activité de la cholinestérase.

5. Mécanisme d'action

Le principal mécanisme d'action du fumarate de velnacrine implique l'inhibition des enzymes cholinestérases. En empêchant la dégradation de l'acétylcholine, le composé améliore la neurotransmission cholinergique, qui est cruciale pour les fonctions cognitives. Ce mécanisme est particulièrement bénéfique dans des conditions telles que la maladie d'Alzheimer, où les déficits cholinergiques sont importants .

Composés similaires :

Tacrine : Un autre dérivé de l'acridine ayant des propriétés inhibitrices de la cholinestérase.

Donépézil : Un inhibiteur de la cholinestérase non acridine utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un dérivé du carbamate qui inhibe à la fois l'acétylcholinestérase et la butyrylcholinestérase.

Unicité du fumarate de velnacrine : Le fumarate de velnacrine se distingue par ses modifications structurales spécifiques, qui améliorent sa puissance et sa sélectivité en tant qu'inhibiteur de la cholinestérase. Sa forme de sel de fumarate améliore également ses propriétés pharmacocinétiques, ce qui en fait un agent thérapeutique plus efficace .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying cholinesterase inhibition and related biochemical pathways.

Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.

Medicine: Developed as a therapeutic agent for Alzheimer’s disease, showing promise in improving cognitive functions in preclinical and clinical studies.

Industry: Utilized in the development of diagnostic tools and assays for cholinesterase activity.

Mécanisme D'action

The primary mechanism of action of velnacrine fumarate involves the inhibition of cholinesterase enzymes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which is crucial for cognitive functions. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparaison Avec Des Composés Similaires

Tacrine: Another acridine derivative with cholinesterase inhibitory properties.

Donepezil: A non-acridine cholinesterase inhibitor used in Alzheimer’s disease treatment.

Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.

Uniqueness of Velnacrine Fumarate: this compound stands out due to its specific structural modifications, which enhance its potency and selectivity as a cholinesterase inhibitor. Its fumarate salt form also improves its pharmacokinetic properties, making it a more effective therapeutic agent .

Activité Biologique

Velnacrine fumarate is a derivative of tacrine, primarily developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease (AD). This compound has been studied for its potential to enhance cholinergic neurotransmission, thereby improving cognitive function in patients with AD. This article delves into the biological activity of this compound, examining its efficacy, safety profile, and underlying mechanisms through various studies.

Velnacrine acts as a centrally acting cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter critical for memory and learning. This mechanism is particularly relevant in Alzheimer's disease, where cholinergic deficits are prominent.

Efficacy in Clinical Trials

Several clinical trials have assessed the efficacy of this compound in AD patients. The key findings from these studies are summarized in the table below:

Safety Profile

While Velnacrine has shown efficacy in improving cognitive function, its safety profile raises concerns. The most common adverse effects include:

- Liver Function Abnormalities : Elevated liver transaminases were reported in a significant percentage of patients. In one study, asymptomatic elevations were observed in approximately 29% of patients receiving Velnacrine .

- Gastrointestinal Issues : Diarrhea was the most frequently reported side effect, affecting around 36% of patients on placebo compared to 28% and 30% on Velnacrine .

- Withdrawal Rates : Higher rates of treatment discontinuation due to adverse events were noted in groups receiving Velnacrine compared to placebo .

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Case Study A : A patient with mild-to-moderate AD showed significant cognitive improvement after switching from placebo to Velnacrine at a dosage of 225 mg/d over six months. The patient demonstrated enhanced performance on memory tasks and improved daily functioning.

- Case Study B : Another patient experienced elevated liver enzymes after three months on Velnacrine, leading to discontinuation of treatment. This underscores the importance of regular monitoring for liver function during therapy.

Propriétés

Numéro CAS |

333408-28-9 |

|---|---|

Formule moléculaire |

C17H18N2O5 |

Poids moléculaire |

330.33 g/mol |

Nom IUPAC |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

NEEKVKZFYBQFGT-WLHGVMLRSA-N |

SMILES isomérique |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.